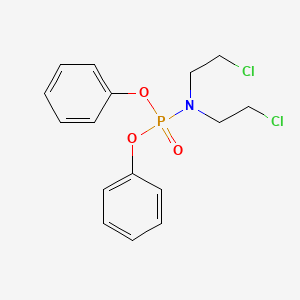
Bipholar
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Bipholar, also known as this compound, is a useful research compound. Its molecular formula is C16H18Cl2NO3P and its molecular weight is 374.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 323220. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How can I design an efficient literature review strategy for "Bipholar" using Google Scholar?
Methodological Answer:
- Keyword Optimization : Use exact phrases (e.g.,
"this compound synthesis") and Boolean operators (AND,OR,NOT) to refine searches. For example:
"this compound" AND ("synthesis" OR "mechanism") NOT "commercial"
This excludes non-academic results .
- Filters : Apply date ranges (e.g.,
2015..2023) to prioritize recent studies and use the "Sort by relevance" feature to identify foundational papers . - Citation Tracking : Use the "Cited by" feature to identify newer studies building on seminal works .
Q. How do I verify the credibility of sources discussing this compound's pharmacological properties?
Methodological Answer:
- Author Profiles : Investigate authors’ publication histories and institutional affiliations via Google Scholar profiles to assess expertise .
- Journal Metrics : Prioritize articles from peer-reviewed journals indexed in PubMed or Web of Science. Use the "All Versions" feature to cross-check preprints against final published versions .
- Citation Counts : High citation counts (>50) often indicate influential studies but verify methodological rigor to avoid popularity bias .
Advanced Research Questions
Q. How can I resolve contradictions in experimental data on this compound's mechanism of action?
Methodological Answer:
-
Comparative Analysis : Create a table contrasting methodologies, sample sizes, and controls from conflicting studies (see example below).
-
Replication Studies : Use Google Scholar’s "Related articles" and "Scholar Alerts" to track recent replication attempts .
-
Meta-Analysis Tools : Export citations to Zotero or EndNote for systematic comparison of results .
Q. What advanced search strategies can identify understudied applications of this compound in interdisciplinary research?
Methodological Answer:
- Field-Specific Syntax : Use
intitle:,inauthor:, andallintitle:operators. For example:
allintitle:"this compound" AND ("neurodegenerative" OR "cancer")
This targets interdisciplinary studies .
- Grey Literature : Include theses, conference proceedings, and technical reports by adding
filetype:pdfand filtering by repository domains (e.g.,site:edu) . - Patent Exclusion : Use
NOT "patent"to avoid industrial applications and focus on academic research .
Q. How can I leverage Google Scholar to address gaps in this compound's pharmacokinetic studies?
Methodological Answer:
- Alerts : Set up "this compound pharmacokinetics" alerts to receive email notifications for new publications .
- Citation Chaining : Trace backward (via references) and forward (via "Cited by") from key papers to identify overlooked studies .
- Cross-Database Validation : Compare Google Scholar results with Scopus or PubMed to ensure comprehensive coverage and mitigate indexing gaps .
Q. Data Contradiction & Synthesis
Q. How do I synthesize conflicting findings on this compound's toxicity across experimental models?
Methodological Answer:
- Methodological Triangulation : Compare in vitro, in vivo, and computational studies using the "Versions" feature to access supplementary data .
- Bias Assessment : Use the "Publication Date" filter to evaluate temporal trends (e.g., older studies may lack modern analytical techniques) .
- Institutional Repositories : Search
site:nih.govorsite:rcuk.ac.ukfor government-funded studies with raw data .
Q. What tools can help visualize citation networks for this compound-related research?
Methodological Answer:
- Citation Maps : Use connected papers (e.g., Connected Papers, Litmaps) alongside Google Scholar’s "Related articles" to map influential clusters .
- Export Formats : Download citations in BibTeX or CSV format for analysis in tools like Gephi or VOSviewer .
Q. Experimental Design Guidance
Q. How can I identify best practices for designing this compound-related experiments?
Methodological Answer:
- Review Method Sections : Search
"methods section" + "this compound" + "[technique]"(e.g., HPLC) to extract protocols . - Protocol Repositories : Use
site:protocols.ioto find community-verified methodologies .
Q. What statistical approaches are commonly used in this compound dose-response studies?
Methodological Answer:
- Keyword Combinations : Search
"this compound" AND ("dose-response" OR "IC50") AND ("ANOVA" OR "regression analysis"). - Supplementary Data : Filter results to include "Supplementary Materials" for raw datasets .
Q. Limitations & Ethical Considerations
Eigenschaften
CAS-Nummer |
1950-04-5 |
|---|---|
Molekularformel |
C16H18Cl2NO3P |
Molekulargewicht |
374.2 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-diphenoxyphosphorylethanamine |
InChI |
InChI=1S/C16H18Cl2NO3P/c17-11-13-19(14-12-18)23(20,21-15-7-3-1-4-8-15)22-16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI-Schlüssel |
RSEXHVSFNVWCBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(N(CCCl)CCCl)OC2=CC=CC=C2 |
Key on ui other cas no. |
1950-04-5 |
Synonyme |
diphenyl di-(2-chloroethyl)amidophosphoric acid Preparation F-11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















